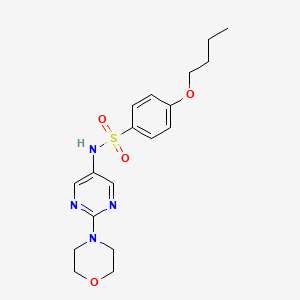

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Description

4-Butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core linked to a 2-morpholinopyrimidin-5-yl substituent. The butoxy group at the para-position of the benzene ring distinguishes it from related compounds, contributing to its unique physicochemical properties. The morpholine moiety enhances solubility due to its oxygen atom, while the pyrimidine ring provides a planar structure conducive to intermolecular interactions, such as π-π stacking or hydrogen bonding. Its molecular formula is inferred as C₁₉H₂₅N₄O₄S, with a molecular weight of approximately 429.5 g/mol (estimated from analogs in –9).

Properties

IUPAC Name |

4-butoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-2-3-10-26-16-4-6-17(7-5-16)27(23,24)21-15-13-19-18(20-14-15)22-8-11-25-12-9-22/h4-7,13-14,21H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNWRYYSTGYDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a halogenated pyrimidine derivative reacts with morpholine in the presence of a base.

Attachment of the Butoxy Group: The butoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Formation of the Benzenesulfonamide: The final step involves the sulfonation of the benzene ring, followed by the coupling of the sulfonamide group with the pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The morpholinopyrimidine moiety may also interact with nucleic acids or proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide and analogous sulfonamide derivatives:

Physicochemical and Pharmacokinetic Properties

- Solubility : Morpholine-containing derivatives (e.g., target compound) are expected to have higher aqueous solubility than pyrrolidine analogs ().

- Metabolic Stability : Fluorine-containing derivatives () resist oxidative metabolism, whereas the butoxy group may undergo CYP450-mediated oxidation, shortening half-life.

Research Findings and Implications

- Activity Trends : Compounds with electron-withdrawing para-substituents (e.g., nitro, trifluoromethoxy) consistently show higher enzyme inhibitory activity in benzenesulfonamide derivatives . The target compound’s butoxy group may shift its mechanism toward hydrophobic target interactions.

- Structural Optimization: Hybridizing the butoxy group with a morpholinopyrimidine scaffold could balance solubility and lipophilicity, making it a candidate for central nervous system (CNS) targets.

- Synthetic Challenges : Introducing a butoxy group requires careful regioselective synthesis to avoid isomer formation, as seen in ’s chloroacetyl derivatives.

Biological Activity

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₄O₃S

- Molecular Weight : 346.39 g/mol

The sulfonamide group is known for its diverse biological activities, particularly as an antibacterial and anticancer agent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study involving phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) demonstrated that these compounds can effectively block cell cycle progression in the G(2)/M phase and bind to the colchicine-binding site on β-tubulin, leading to disruption of the cytoskeleton and subsequent cell death .

| Compound | Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| PIB-SO 36 | Antiproliferative | Nanomolar range | Various cancer cell lines |

| PIB-SO 44 | Antiproliferative | Nanomolar range | Various cancer cell lines |

| PIB-SO 45 | Antiproliferative | Nanomolar range | Various cancer cell lines |

These findings suggest that this compound may share similar mechanisms of action, potentially making it a candidate for further anticancer drug development.

The proposed mechanism of action for compounds like this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Binding to Receptors : The interaction with β-tubulin suggests a role in disrupting microtubule dynamics, which is crucial for mitosis.

- Induction of Apoptosis : Evidence from related studies indicates that these compounds can trigger apoptotic pathways in cancer cells.

Study on Anticancer Activity

A notable study evaluated several sulfonamide derivatives for their anticancer potential. The results indicated that certain derivatives exhibited promising activity against multiple cancer cell lines, with IC50 values ranging from low nanomolar to micromolar concentrations .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of sulfonamides against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing activity and overcoming resistance mechanisms.

Q & A

Basic: How can researchers optimize the synthesis of 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide to achieve high yields and purity?

Methodological Answer:

Synthesis optimization requires multi-step reaction planning, starting with precursor functionalization (e.g., introducing morpholino and butoxy groups via nucleophilic substitution or coupling reactions). Key steps include:

- Temperature Control : Maintain 60–80°C during pyrimidine ring formation to prevent side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity while minimizing decomposition .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 6:4) and recrystallization from ethanol/water mixtures to isolate the product with >95% purity .

Basic: What advanced spectroscopic methods are essential for confirming the structure and purity of this compound?

Methodological Answer:

A combination of techniques ensures structural validation:

- NMR Spectroscopy : H and C NMR to confirm substituent integration (e.g., morpholino protons at δ 3.6–3.8 ppm, sulfonamide NH at δ 10.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z corresponding to CHNOS) .

- X-ray Crystallography : Resolve crystal packing and confirm bond angles/geometry, particularly for the pyrimidine-sulfonamide linkage .

Advanced: How should researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

Focus on target-specific assays guided by structural analogs:

- Enzyme Inhibition Assays : Test against kinases or phosphatases (common targets for morpholino-pyrimidine derivatives) using fluorescence-based substrates .

- Cell Viability Studies : Use cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT assays .

- Target Identification : Employ pull-down assays with biotinylated probes or computational docking to predict binding pockets .

Advanced: How can conflicting data in biological activity assays be addressed?

Methodological Answer:

Resolve contradictions through:

- Replicate Experiments : Perform triplicate runs under standardized conditions (e.g., fixed cell passage numbers, reagent batches) .

- Orthogonal Assays : Cross-validate enzyme inhibition with SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

- Control for Solubility : Use DMSO concentrations ≤0.1% and include vehicle controls to rule out solvent interference .

Advanced: What strategies are recommended for elucidating reaction mechanisms involving this compound?

Methodological Answer:

Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps (e.g., sulfonamide bond cleavage) .

- Computational Modeling : Use DFT (Density Functional Theory) to map transition states and intermediate stability .

- Trapping Intermediates : Quench reactions at short intervals and analyze intermediates via LC-MS .

Basic: What methodological approaches improve solubility for in vivo studies?

Methodological Answer:

Enhance bioavailability via:

- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations .

- Salt Formation : Convert sulfonamide to sodium or potassium salts for improved aqueous solubility .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .

Advanced: How can selectivity versus toxicity be balanced in preclinical studies?

Methodological Answer:

Optimize therapeutic windows through:

- Structure-Activity Relationship (SAR) : Modify the butoxy chain length or morpholino substituents to reduce off-target effects .

- Toxicity Screening : Use zebrafish or 3D organoid models to assess hepatotoxicity and cardiotoxicity early in development .

- In Silico Profiling : Predict off-target interactions with tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) .

Basic: Which computational tools are effective for predicting interactions with biological targets?

Methodological Answer:

Leverage:

- Molecular Docking : AutoDock Vina or Glide to model binding poses in kinase active sites .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How can researchers address challenges in obtaining high-quality crystals for X-ray analysis?

Methodological Answer:

Optimize crystallization via:

- Solvent Screening : Test vapor diffusion with ethanol/water or DMSO/ether mixtures .

- Temperature Gradients : Slowly cool saturated solutions from 40°C to 4°C over 48 hours .

- Additives : Introduce trace acetic acid or hexane to induce nucleation .

Advanced: What are critical factors when scaling up synthesis from lab to pilot scale?

Methodological Answer:

Ensure scalability through:

- Process Analytical Technology (PAT) : Monitor reactions in real-time with inline FTIR or Raman spectroscopy .

- Continuous Flow Reactors : Improve mixing and heat transfer for morpholino-pyrimidine coupling steps .

- Purification Scaling : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.